molecular formula C18H24ClN3O2 B2830861 (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one CAS No. 2094951-23-0

(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one

カタログ番号 B2830861
CAS番号: 2094951-23-0
分子量: 349.86
InChIキー: JEXQAQAOCLOHAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and inflammatory disorders. The compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

作用機序

The mechanism of action of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one involves the inhibition of the kinase activity of IKKε and TBK1, which are key regulators of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune responses and inflammation. By inhibiting IKKε and TBK1, (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one reduces the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one has been shown to reduce the severity of disease in animal models of autoimmune diseases and inflammatory disorders. The compound has also been shown to inhibit the proliferation of T cells and the differentiation of B cells, which are key components of the immune response.

実験室実験の利点と制限

One of the main advantages of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one is its specificity for IKKε and TBK1, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in clinical settings. Additionally, the efficacy of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one may be limited by the heterogeneity of autoimmune diseases and inflammatory disorders.

将来の方向性

There are several potential directions for future research on (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one. One area of interest is the development of more potent and selective inhibitors of IKKε and TBK1. Another area of interest is the investigation of the efficacy of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one in combination with other therapeutic agents, such as biologics or small molecule inhibitors. Finally, the use of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one in the treatment of other diseases, such as cancer or viral infections, may also be explored.

合成法

The synthesis of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one involves a multistep process that starts with the reaction of 2-chloropyridine-4-carboxaldehyde with morpholine to form 2-(4-morpholin-4-ylpyridin-2-yl)ethanol. This intermediate is then converted to the corresponding bromide, which is reacted with 1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one to yield (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one.

科学的研究の応用

(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.

特性

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-17-14-15(5-7-20-17)3-4-18(23)22-8-1-2-16(6-9-22)21-10-12-24-13-11-21/h3-5,7,14,16H,1-2,6,8-13H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQAQAOCLOHAE-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C=CC2=CC(=NC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCN(C1)C(=O)/C=C/C2=CC(=NC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloropyridin-4-yl)-1-[4-(morpholin-4-yl)azepan-1-yl]prop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。